N-(2-methylbut-3-yn-2-yl)cyclopropanesulfonamide

Description

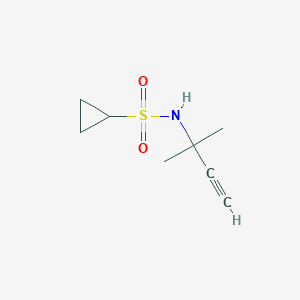

N-(2-methylbut-3-yn-2-yl)cyclopropanesulfonamide: is an organic compound with the molecular formula C8H13NO2S It is a cyclopropane derivative featuring a sulfonamide group and an alkynyl substituent

Properties

IUPAC Name |

N-(2-methylbut-3-yn-2-yl)cyclopropanesulfonamide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H13NO2S/c1-4-8(2,3)9-12(10,11)7-5-6-7/h1,7,9H,5-6H2,2-3H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ALEOIRGCFKDHMP-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C#C)NS(=O)(=O)C1CC1 | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H13NO2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

187.26 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N-(2-methylbut-3-yn-2-yl)cyclopropanesulfonamide typically involves the reaction of cyclopropanesulfonyl chloride with 2-methylbut-3-yn-2-amine. The reaction is carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction. The reaction conditions usually involve maintaining the temperature at around 0-5°C to control the exothermic nature of the reaction.

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and solvents, and the reaction is typically carried out in large reactors with efficient cooling systems to manage the heat generated during the reaction. The product is then purified using techniques such as recrystallization or chromatography to achieve the desired purity.

Chemical Reactions Analysis

Types of Reactions: N-(2-methylbut-3-yn-2-yl)cyclopropanesulfonamide undergoes various types of chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide to form corresponding sulfonic acids.

Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride to convert the sulfonamide group to an amine.

Substitution: The compound can undergo nucleophilic substitution reactions where the sulfonamide group is replaced by other nucleophiles.

Common Reagents and Conditions:

Oxidation: Potassium permanganate in an acidic medium.

Reduction: Lithium aluminum hydride in anhydrous ether.

Substitution: Nucleophiles such as sodium azide or thiols in the presence of a base.

Major Products Formed:

Oxidation: Formation of sulfonic acids.

Reduction: Formation of amines.

Substitution: Formation of substituted sulfonamides.

Scientific Research Applications

Chemistry: N-(2-methylbut-3-yn-2-yl)cyclopropanesulfonamide is used as a building block in organic synthesis. Its unique structure allows for the creation of complex molecules through various chemical transformations.

Biology: In biological research, this compound is used to study enzyme inhibition and protein interactions due to its sulfonamide group, which can mimic the structure of certain biological molecules.

Medicine: The compound has potential applications in medicinal chemistry for the development of new drugs. Its sulfonamide group is a common pharmacophore in many therapeutic agents, making it a valuable scaffold for drug design.

Industry: In the industrial sector, this compound is used in the production of specialty chemicals and materials. Its reactivity and stability make it suitable for various industrial processes.

Mechanism of Action

The mechanism of action of N-(2-methylbut-3-yn-2-yl)cyclopropanesulfonamide involves its interaction with molecular targets such as enzymes and proteins. The sulfonamide group can form hydrogen bonds and electrostatic interactions with the active sites of enzymes, leading to inhibition or modulation of their activity. The alkynyl group can also participate in covalent bonding with nucleophilic residues in proteins, further influencing their function.

Comparison with Similar Compounds

2-Methylbut-3-yn-2-ol: An alkynyl alcohol with similar structural features but lacks the sulfonamide group.

(2-Methylbut-3-yn-2-yl)benzene: A benzene derivative with an alkynyl substituent.

4-(2-fluorophenyl)-N-(2-methylbut-3-yn-2-yl)benzamide: A benzamide derivative with similar alkynyl and sulfonamide groups.

Uniqueness: N-(2-methylbut-3-yn-2-yl)cyclopropanesulfonamide is unique due to its combination of a cyclopropane ring, sulfonamide group, and alkynyl substituent. This combination imparts distinct chemical and biological properties, making it a versatile compound for various applications.

Biological Activity

N-(2-methylbut-3-yn-2-yl)cyclopropanesulfonamide is a compound of interest in medicinal chemistry due to its unique structural features and biological activities. This article explores its biological activity, mechanisms of action, and potential applications in drug development.

Chemical Structure and Properties

The compound features a cyclopropanesulfonamide moiety, which is known for its ability to interact with various biological targets. The key structural components include:

- Cyclopropane ring : Provides a rigid framework conducive to specific interactions with enzymes and proteins.

- Sulfonamide group : Known for its role in mimicking biological molecules, facilitating enzyme inhibition.

- Alkynyl side chain : Enhances reactivity and potential for covalent bonding with nucleophilic residues.

This compound acts primarily through the following mechanisms:

- Enzyme Inhibition : The sulfonamide group can form hydrogen bonds and electrostatic interactions with the active sites of enzymes, leading to inhibition or modulation of their activity.

- Covalent Bonding : The alkynyl group may participate in covalent bonding with nucleophilic residues in proteins, altering their function and activity.

- Targeting MEP Pathway Enzymes : This compound has shown potential as an inhibitor of enzymes in the methylerythritol phosphate (MEP) pathway, which is crucial for the biosynthesis of isoprenoids in many pathogenic microorganisms .

Antimicrobial Activity

Research indicates that compounds targeting the MEP pathway can serve as promising antimicrobial agents. This compound has been evaluated for its ability to inhibit key enzymes such as 1-deoxy-D-xylulose 5-phosphate synthase (DXPS) and 4-diphosphocytidyl-2-C-methyl-D-erythritol kinase (IspE), which are integral to the survival of certain pathogens .

Case Studies

- Inhibition of DXPS : In a study focusing on the inhibition of DXPS, this compound demonstrated significant inhibitory effects, suggesting its potential as a lead compound for developing new antimicrobial therapies targeting this enzyme .

- Anticancer Potential : The compound has also been investigated for its effects on proliferative disorders such as cancer. Preliminary findings suggest that it may inhibit pathways involving PI3K and mTOR, which are critical in cancer cell proliferation and survival .

Research Findings Summary

| Study Focus | Findings | Implications |

|---|---|---|

| Enzyme Inhibition | Significant inhibition of DXPS | Potential for new antimicrobial agents |

| Anticancer Activity | Modulation of PI3K/mTOR pathways | Possible therapeutic applications in cancer treatment |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.